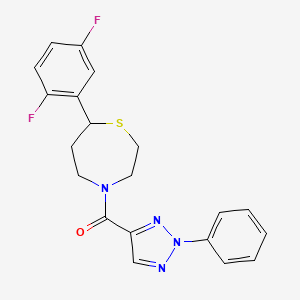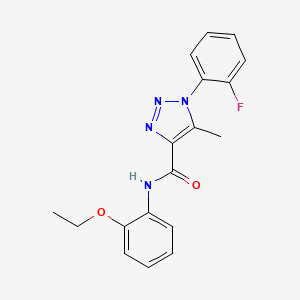
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1H-1,2,3-triazole derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a somewhat similar structure, was achieved by condensation and cyclization reactions starting from 2,6-difluorobenzonitrile and morpholine, followed by hydrazine hydrate treatment (Hao et al., 2017).
Molecular Structure Analysis
The crystal structure analysis of related compounds provides insights into their molecular geometry, bond lengths, angles, and intermolecular interactions. For example, the structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, another related compound, reveals significant dihedral angles and hydrogen bonding that play a role in stabilizing the structure (Liang, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. For instance, the presence of the 1,2,3-triazole ring offers sites for nucleophilic substitution reactions, as demonstrated in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound designed for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Aplicaciones Científicas De Investigación
Fluorescence Applications
Compounds with structures similar to N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been utilized in the synthesis of fluorescent dyes. These dyes display fluorescence in a wide range of wavelengths and have applications in various fields, including biochemical assays and imaging techniques (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cytotoxic Applications
Similar triazole derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. These studies aim to develop new anticancer agents with improved efficacy and selectivity (Aliabadi et al., 2010).
Antimicrobial Activities
Triazole derivatives also demonstrate antimicrobial properties. Research into these compounds includes synthesizing new derivatives and testing their effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis Methods
The research includes exploring new synthesis routes for triazole derivatives, which could lead to more efficient and scalable production methods for these compounds. This research is crucial for facilitating their application in medicinal chemistry and materials science (Moreno-Fuquen et al., 2019).
Antitumor Activities
Some studies focus on the antitumor activities of triazole derivatives, investigating their potential as therapeutic agents against various types of cancer. This research is vital for the development of new, targeted cancer treatments (Hao et al., 2017).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-11-7-5-9-14(16)20-18(24)17-12(2)23(22-21-17)15-10-6-4-8-13(15)19/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNBSYIZRLQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)
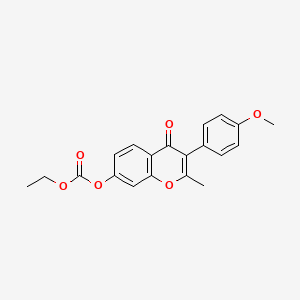
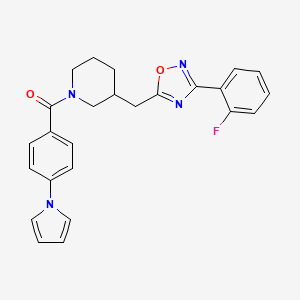
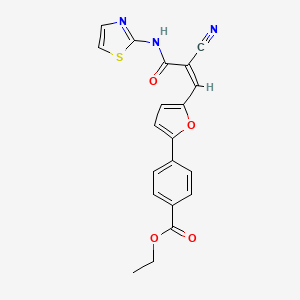
![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)
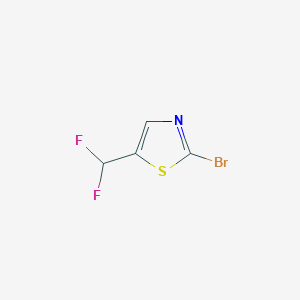
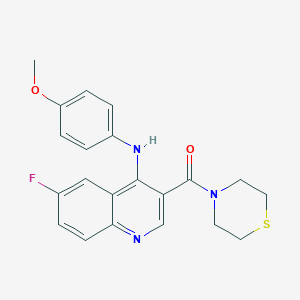
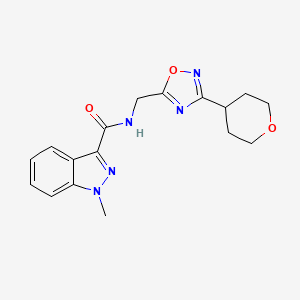
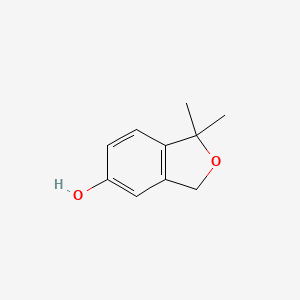
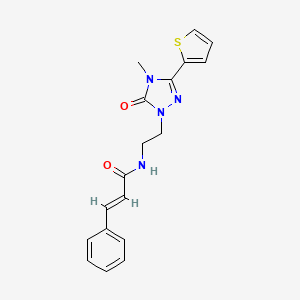
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
